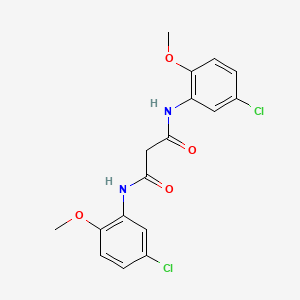

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Description

Properties

IUPAC Name |

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O4/c1-24-14-5-3-10(18)7-12(14)20-16(22)9-17(23)21-13-8-11(19)4-6-15(13)25-2/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYMXOOGAFQPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide typically involves the reaction of 5-chloro-2-methoxyaniline with a suitable propanediamide precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a chemical compound with the molecular formula C17H16Cl2N2O4 and a molecular weight of 383.2 g/mol . It is also known by other names such as N,N'-Bis-(5-chloro-2-methoxy-phenyl)-malonamide .

Chemical Identifiers:

- PubChem CID: 2386166

- IUPAC Name: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

- InChI: InChI=1S/C17H16Cl2N2O4/c1-24-14-5-3-10(18)7-12(14)20-16(22)9-17(23)21-13-8-11(19)4-6-15(13)25-2/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)

- InChIKey: RLYMXOOGAFQPJB-UHFFFAOYSA-N

- SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC

- ChEMBL ID: CHEMBL1352276

- CAS Registry Number: 554404-47-6

Applications

While specific applications of this compound are not detailed in the search results, the compound may be relevant in the context of:

- Material Science: It is tagged for use in mesoporous materials, metals and metal alloys and nano minerals .

- Pharmaceutical Research: As a chemical compound, it could be explored in pharmacological and medical research . It is also listed as a potential pharmaceutical substance .

- Organic Chemistry: It is relevant in organic chemistry, specifically in the synthesis of malonamide derivatives .

Mechanism of Action

The mechanism of action of N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physical and Chemical Properties

Key Observations :

Key Observations :

Stability and Reactivity

- Thermal Stability : Methoxy groups may reduce thermal stability compared to fully halogenated derivatives (e.g., ) due to lower bond dissociation energy of C–O vs. C–Cl.

- Hydrolytic Stability : The amide backbone is susceptible to hydrolysis under acidic/basic conditions, but chloro substituents may slow this process by electron withdrawal.

Biological Activity

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C17H16Cl2N2O4

- Molecular Weight : 383.23 g/mol

- CAS Number : 554404-47-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is believed to modulate various signal transduction pathways, leading to alterations in cellular functions. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to changes in metabolic pathways.

- Receptor Binding : It can bind to receptors, altering their activity and influencing cellular responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies have demonstrated that it can induce apoptosis (programmed cell death) in these cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 13.42 | Induction of apoptosis |

| MDA-MB-231 | 28.89 | Cell cycle arrest and apoptosis |

Comparative Studies

When compared to similar compounds like N,N'-bis(5-chloro-2-methoxyphenyl)isophthalamide and N,N'-bis(5-chloro-2-methoxyphenyl)malonamide, this compound shows superior biological activity profiles in certain assays. For instance, its lower IC50 values indicate higher potency against specific cancer cell lines .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 10 μg/mL.

-

Evaluation of Anticancer Potential :

- In a recent study focusing on breast cancer cell lines, this compound demonstrated a dose-dependent increase in apoptosis markers, highlighting its potential as a therapeutic agent for breast cancer treatment.

Q & A

Q. What are the established synthetic methodologies for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, and how are reaction conditions optimized?

The synthesis typically involves a two-step nucleophilic substitution or condensation reaction. For example, malonyl chloride can react with two equivalents of 5-chloro-2-methoxyaniline in anhydrous tetrahydrofuran (THF) under nitrogen, with triethylamine as a base to neutralize HCl byproducts. Reaction optimization includes temperature control (0–5°C for exothermic steps) and purification via recrystallization from ethanol, as demonstrated for analogous malonamides . Yield improvements may require slow addition of reagents and inert atmosphere maintenance to prevent hydrolysis.

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent integration and electronic environments. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons split into distinct multiplets .

- Mass Spectrometry (EI-MS): Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular weight (e.g., CHClNO = 435.3 g/mol) and backbone stability .

- X-ray Crystallography: SHELXL-based refinement resolves bond angles and torsional strain, as applied to structurally related sulfonamides .

Advanced Research Questions

Q. How can experimental design address challenges in regioselectivity during synthesis?

Regioselective substitution on the aniline ring is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while protecting-group strategies (e.g., silylation of hydroxyl groups) can direct substitution to the 5-chloro-2-methoxy positions. Parallel synthesis trials with varying solvents (DMF vs. THF) and catalysts (e.g., DMAP) help identify optimal pathways .

Q. What contradictions might arise in crystallographic data interpretation, and how are they resolved?

Disordered solvent molecules or twinning in crystals can distort electron density maps. Using SHELXD for phase determination and Olex2 for visualization, researchers apply restraints to disordered regions and validate models via R-factor convergence (e.g., R1 < 0.05). For example, resolved sulfonamide torsional angles by refining anisotropic displacement parameters .

Q. How is this compound utilized in electrochemical sensor design, and what methodological considerations apply?

Propanediamide derivatives act as ionophores in polyvinyl chloride (PVC) membranes for selective metal ion detection. For instance, N,N'-propanediamide bis(2-salicylideneimine) in a PVC matrix with sodium tetraphenyl borate and o-nitrophenyl octyl ether enables Al sensing with a detection limit of 1.0 × 10 M. Key parameters include membrane thickness (2–3 mm), ionophore-to-plasticizer ratio (1:3), and validation via potentiometric titration against standard solutions .

Methodological Tables

Table 1: Key spectral data for this compound (hypothetical)

Table 2: Optimization parameters for electrochemical sensor membranes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.